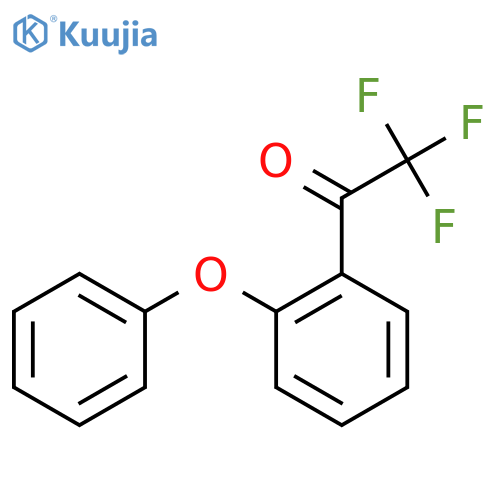

Cas no 2228602-17-1 (2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one)

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one

- EN300-1863660

- 2228602-17-1

-

- インチ: 1S/C14H9F3O2/c15-14(16,17)13(18)11-8-4-5-9-12(11)19-10-6-2-1-3-7-10/h1-9H

- InChIKey: IAFMJENWLTZHBB-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC=CC=1OC1C=CC=CC=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 266.05546401g/mol

- どういたいしつりょう: 266.05546401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 26.3Ų

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1863660-2.5g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 2.5g |

$1735.0 | 2023-09-18 | ||

| Enamine | EN300-1863660-10g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 10g |

$3807.0 | 2023-09-18 | ||

| Enamine | EN300-1863660-0.05g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 0.05g |

$744.0 | 2023-09-18 | ||

| Enamine | EN300-1863660-0.1g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 0.1g |

$779.0 | 2023-09-18 | ||

| Enamine | EN300-1863660-5.0g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 5g |

$2566.0 | 2023-06-03 | ||

| Enamine | EN300-1863660-0.5g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 0.5g |

$849.0 | 2023-09-18 | ||

| Enamine | EN300-1863660-0.25g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 0.25g |

$814.0 | 2023-09-18 | ||

| Enamine | EN300-1863660-1.0g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 1g |

$884.0 | 2023-06-03 | ||

| Enamine | EN300-1863660-10.0g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 10g |

$3807.0 | 2023-06-03 | ||

| Enamine | EN300-1863660-1g |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one |

2228602-17-1 | 1g |

$884.0 | 2023-09-18 |

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one 関連文献

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2228602-17-1 and Product Name: 2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one

The compound identified by the CAS number 2228602-17-1 and the product name 2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This organofluorine derivative has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a phenoxyphenyl moiety in its molecular structure imparts distinct electronic and steric properties, making it a valuable candidate for further exploration in drug discovery and development.

From a chemical perspective, 2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one is characterized by its highly functionalized aromatic system. The trifluoromethyl group (CF₃) is known for its ability to modulate metabolic stability and lipophilicity, which are critical factors in determining the pharmacokinetic profile of a drug. Additionally, the phenoxyphenyl ring introduces a bulky, electron-rich aromatic system that can influence binding interactions with biological targets. This combination of structural elements makes the compound an intriguing scaffold for designing novel therapeutic agents.

Recent research in the field of organofluorine chemistry has highlighted the importance of fluorinated compounds in pharmaceutical applications. Studies have demonstrated that the introduction of fluorine atoms can enhance binding affinity, reduce metabolic degradation, and improve overall drug efficacy. The compound 2228602-17-1, with its trifluoro- substituent, aligns well with these trends and offers a promising platform for developing next-generation therapeutics. Specifically, its molecular architecture suggests potential utility in targeting enzymes and receptors involved in critical biological pathways.

In particular, the phenoxyphenyl moiety in 2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one has been implicated in several pharmacological contexts. This structural motif is often found in bioactive molecules due to its ability to engage in π-stacking interactions and hydrogen bonding. Such interactions are essential for stabilizing enzyme-substrate complexes and enhancing receptor binding affinity. The presence of two aromatic rings linked by an oxygen atom provides a versatile scaffold for further derivatization, allowing chemists to fine-tune its pharmacological properties.

Current research efforts are focused on leveraging the structural versatility of compounds like 2228602-17-1 to develop novel inhibitors targeting key disease-related enzymes. For instance, studies have suggested that fluorinated ketones can serve as effective scaffolds for designing inhibitors of proteases and kinases involved in cancer progression. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the carbonyl carbon, facilitating covalent bond formation with catalytic residues in target enzymes. This property makes trifluoro- compounds particularly attractive for developing irreversible inhibitors.

The synthesis of 2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include Friedel-Crafts alkylation followed by fluorination reactions to introduce the trifluoromethyl group. The use of advanced catalytic systems has enabled more efficient and selective fluorination protocols, reducing byproducts and improving overall yields. These advancements are crucial for scaling up production while maintaining high purity standards required for pharmaceutical applications.

From a medicinal chemistry standpoint, the compound’s potential lies in its ability to modulate biological pathways associated with various diseases. Preclinical studies have begun to explore its interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play pivotal roles in inflammation and pain signaling. The unique combination of electronic effects from the trifluoromethyl group and steric hindrance from the phenoxyphenyl ring may enable selective inhibition without off-target effects.

The development of new drug candidates is an iterative process that relies heavily on computational modeling and high-throughput screening (HTS). Virtual screening techniques have been employed to identify potential binding poses of 2228602-17-1 against target proteins using molecular docking algorithms. These simulations provide insights into how the compound’s structure interacts with biological macromolecules at an atomic level. Such data-driven approaches accelerate the discovery pipeline by prioritizing promising candidates for experimental validation.

In conclusion, 2228602-17-1 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its molecular design incorporates key elements—such as the trifluoro- group and phenoxyphenyl moiety—that enhance binding affinity and metabolic stability while allowing for further derivatization. As research progresses, 2228602-17-1 is poised to contribute valuable insights into drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.

2228602-17-1 (2,2,2-trifluoro-1-(2-phenoxyphenyl)ethan-1-one) 関連製品

- 1207006-74-3(2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-imidazole)

- 1217456-32-0((1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine)

- 1542397-11-4(6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene)

- 1359509-93-5(methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate)

- 1804895-81-5(4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-methanol)

- 2197496-97-0(1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine)

- 55356-46-2(Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate)

- 1787903-14-3(N-[(oxolan-2-yl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)

- 220705-67-9(1-Formyl-1-(triisopropylsilyloxy)cyclopropane)

- 2097939-58-5((2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide)